N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
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Overview
Description
N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that features both indole and quinoxaline moieties These structures are known for their significant biological activities and are often found in pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole and quinoxaline intermediates:
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Indole Intermediate Synthesis
Starting Material: Indole
Reagents: Acetic anhydride, a suitable base (e.g., pyridine)
Conditions: Reflux in an organic solvent (e.g., dichloromethane)
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Quinoxaline Intermediate Synthesis
Starting Material: 3-methylquinoxaline-2,3-dione
Reagents: Ammonium acetate, a reducing agent (e.g., sodium borohydride)
Conditions: Reflux in ethanol
The final step involves coupling the indole and quinoxaline intermediates through an acylation reaction:
Reagents: N-(1H-indol-5-yl)acetamide, 3-methyl-2-oxoquinoxaline
Catalyst: A coupling agent (e.g., EDCI, HOBt)
Conditions: Room temperature in an organic solvent (e.g., DMF)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoxaline rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in acetic acid for electrophilic substitution
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives
Reduction: Formation of reduced indole and quinoxaline derivatives
Substitution: Halogenated or alkylated derivatives of the original compound
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and quinoxaline rings are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline rings can bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to anti-cancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- N-(1H-indol-5-yl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
- N-(1H-indol-5-yl)-2-(3-methylquinoxalin-2-yl)acetamide
Uniqueness
N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the specific positioning of the indole and quinoxaline rings, which can lead to distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-16(17)21-12)11-18(24)22-14-6-7-15-13(10-14)8-9-20-15/h2-10,20H,11H2,1H3,(H,22,24) |
InChI Key |
CGHHAGBPZABCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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